2-(3,4-Dichlorophenyl)maleic anhydride
Description
Properties
Molecular Formula |
C10H4Cl2O3 |
|---|---|
Molecular Weight |
243.04 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)furan-2,5-dione |
InChI |
InChI=1S/C10H4Cl2O3/c11-7-2-1-5(3-8(7)12)6-4-9(13)15-10(6)14/h1-4H |
InChI Key |
MTSQSXQZNMKXPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)OC2=O)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
-
Agricultural Chemicals
- This compound has shown potential as an active ingredient in pesticides and herbicides. Its structure allows for the development of formulations that can effectively target specific pests while minimizing environmental impact. For instance, research indicates that derivatives of maleic anhydride can be modified to enhance their acaricidal activity against agricultural pests like Tetranychus cinnabarinus .
-
Pharmaceuticals
- The incorporation of 2-(3,4-Dichlorophenyl)maleic anhydride into pharmaceutical compounds has been explored due to its ability to modify biological activity. Studies have demonstrated its effectiveness in enhancing the therapeutic profiles of certain drugs by improving their solubility and bioavailability. The compound's ability to form stable adducts with various biomolecules makes it a valuable candidate for drug development .
-
Polymer Chemistry
- In polymer science, this compound serves as a monomer for synthesizing copolymers with enhanced thermal stability and mechanical properties. These copolymers are utilized in producing high-performance materials for automotive and aerospace applications. The Diels-Alder reaction involving this compound can lead to the formation of cross-linked networks that exhibit superior durability .
- Environmental Applications
Case Studies
Comparison with Similar Compounds
Key Observations :
- Chlorine substituents increase electrophilicity and thermal stability compared to methyl groups .
- Bulky groups (e.g., phthalimide) reduce reactivity in polymerization but enhance biological activity .
Reactivity in Copolymerization
Maleic anhydride derivatives are commonly copolymerized with vinyl monomers. Reactivity ratios (r₁, r₂) determine monomer incorporation:
For this compound, the electron-withdrawing Cl groups are expected to lower r₁ compared to DMMA, favoring alternating copolymer structures. This contrasts with phthalimide derivatives, where steric effects dominate .
Physical Properties
Chlorine substitution increases molecular weight and polarity, reducing solubility in non-polar solvents compared to DMMA .
Q & A
Basic: What are the optimal synthetic protocols for preparing 2-(3,4-Dichlorophenyl)maleic anhydride, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via a two-step process. First, maleic anhydride (0.025 mol) in toluene is reacted dropwise with 3,4-dichloroaniline (0.025 mol) under constant stirring, followed by warming for 30 min and room-temperature incubation for completion. Unreacted aniline is removed using dilute HCl, and the crude product (N-(3,4-dichlorophenyl)maleamic acid) is filtered, washed, and recrystallized from ethanol. Cyclization to the anhydride occurs under controlled dehydration. Optimization involves adjusting molar ratios, solvent purity, and recrystallization solvents (ethanol vs. toluene) to maximize yield (>85%) and purity, validated via elemental analysis and IR spectroscopy .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Elemental Analysis : Confirms C, H, N, and Cl content to verify stoichiometry.
- FT-IR Spectroscopy : Key peaks include anhydride C=O stretching (~1850 cm⁻¹ and ~1780 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹).
- X-ray Diffraction (XRD) : Single-crystal XRD (block-like colorless crystals grown in ethanol) resolves molecular geometry, bond angles, and packing interactions .
- Melting Point Consistency : Recrystallized products must exhibit a sharp, reproducible melting point (±1°C).
Advanced: How can researchers resolve contradictions in Diels-Alder reactivity studies involving substituted maleic anhydrides like this compound?
Methodological Answer:
Contradictions often arise from steric hindrance vs. electronic effects. For example, bulky substituents (e.g., dichlorophenyl groups) may reduce reactivity with dienes like 1,1-dichlorogermoles, whereas electron-withdrawing Cl atoms enhance electrophilicity. To resolve discrepancies:
- Kinetic Studies : Monitor reaction progress via NMR or HPLC under varying temperatures.
- Computational Modeling : Compare frontier molecular orbitals (HOMO-LUMO gaps) using DFT to predict regioselectivity .
- Control Experiments : Test reactivity with less hindered dienes (e.g., anthracene) to isolate steric vs. electronic contributions .
Advanced: How do solvent polarity and copolymerization parameters influence the reactivity of this compound in styrene copolymer systems?
Methodological Answer:
- Solvent Polarity : Polar solvents (e.g., DMF) stabilize charge-separated transition states, increasing the apparent reactivity ratio () of maleic anhydride. Non-polar solvents (e.g., toluene) favor alternating copolymerization due to reduced solvation of monomers.
- Bootstrap Effect : Maleic anhydride’s inability to homopolymerize necessitates precise stoichiometric control (e.g., 1:1 styrene:anhydride ratios) to avoid unreacted residues.
- Kinetic Analysis : Use Mayo-Lewis equations to model composition drift, validated via -NMR integration of copolymer peaks .
Advanced: What methodologies are recommended for assessing the biocompatibility of this compound-derived copolymers?
Methodological Answer:
- In Vitro Cytotoxicity : Expose K562 leukemia cells to copolymer solutions (0.1–100 µg/mL) and measure viability via MTT assay. IC₅₀ values indicate dose-dependent toxicity .
- In Vivo Tumor Regression : Implant Walker 256 carcinosarcoma in rats and administer copolymers (10–50 mg/kg). Monitor tumor volume reduction (up to 68% regression reported) and histopathological changes .
- Molecular Weight (MW) Optimization : Use SEC/GPC to correlate MW (18,000–219,000 Da) with biocompatibility; lower MW (<50,000 Da) often reduces immune response.
Advanced: How can researchers address discrepancies in solid-liquid equilibrium (SLE) data for maleic anhydride derivatives in solvent systems?
Methodological Answer:
- Phase Diagram Construction : Measure SLE for binary (anhydride + solvent) and ternary (anhydride + co-solvent + anti-solvent) systems using differential scanning calorimetry (DSC) or gravimetric methods.
- NRTL Modeling : Fit experimental data to predict solubility parameters. For example, maleic anhydride solubility in cyclohexanedicarboxylic esters increases with ester chain length due to reduced polarity .
- Contamination Checks : Trace moisture or residual HCl from synthesis can skew SLE data; ensure anhydrous conditions via Karl Fischer titration .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles, respirators) to avoid dermal/ocular exposure. The compound is classified as a hazardous waste (D001 ignitability, D002 corrosivity) .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via EPA-approved hazardous waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
